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molecular formula C9H13BO3S B8553807 4-(2-Methoxy-ethylsulfanyl)-phenylboronic acid CAS No. 1032825-12-9

4-(2-Methoxy-ethylsulfanyl)-phenylboronic acid

Cat. No. B8553807
M. Wt: 212.08 g/mol
InChI Key: LHFUKFYHFKYPGI-UHFFFAOYSA-N
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Patent
US08222416B2

Procedure details

To a solution of 4-mercaptophenylboronic acid (3.08 g, 20 mmol) in anhydrous N,N-dimethylormamide (50 mL) was added solid potassium carbonate (9.7 g, 70 mmol). The mixture was stirred at 25° C. for 10 min and then treated with 1-bromo-2-methoxy-ethane (6.6 mL, 70 mmol) dropwise. The resulting mixture was stirred at 25° C. for 7 h and quenched with water. The mixture was extracted with ethyl acetate (2×150 mL), washed with water (3×100 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford 4-(2-methoxy-ethylsulfanyl)-phenylboronic acid (4 g, 94%) which was used in the next step without further purification.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][C:5]([B:8]([OH:10])[OH:9])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][CH2:19][O:20][CH3:21]>>[CH3:21][O:20][CH2:19][CH2:18][S:1][C:2]1[CH:7]=[CH:6][C:5]([B:8]([OH:10])[OH:9])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.08 g
Type
reactant
Smiles
SC1=CC=C(C=C1)B(O)O
Name
Quantity
9.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
BrCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 25° C. for 7 h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×150 mL)
WASH
Type
WASH
Details
washed with water (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COCCSC1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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